molecular formula C8H5NO5S B1340701 1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide CAS No. 221446-00-0

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide

Cat. No.: B1340701
CAS No.: 221446-00-0
M. Wt: 227.2 g/mol
InChI Key: JNAXNQWQGXRBTE-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide is a chemical compound known for its unique structure and properties It is a derivative of benzisothiazole, featuring a carboxylic acid group, a dihydro-oxo group, and a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminothiophenol with chloroacetic acid, followed by oxidation to introduce the dioxide group. The reaction conditions often include the use of solvents like chloroform or ethanol and catalysts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of esters, amides, and other functionalized compounds .

Scientific Research Applications

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-5-3-4(8(11)12)1-2-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAXNQWQGXRBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566050
Record name 1,1,3-Trioxo-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221446-00-0
Record name 1,1,3-Trioxo-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-5-carboxylic acid
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